3-(3,5-Dimethylbenzyl)-1-(pyridin-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-[(3,5-DIMETHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidine-2,5-dione derivative with a substituted benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DIMETHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3,5-DIMETHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-DIMETHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure and exhibit similar chemical properties.
Pyridin-2-yl derivatives: Compounds with a pyridin-2-yl group that show comparable reactivity and biological activities.
Uniqueness
3-[(3,5-DIMETHYLPHENYL)METHYL]-1-(PYRIDIN-2-YL)PYRROLIDINE-2,5-DIONE is unique due to the specific combination of its structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-pyridin-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-13(2)9-14(8-12)10-15-11-17(21)20(18(15)22)16-5-3-4-6-19-16/h3-9,15H,10-11H2,1-2H3 |
InChI Key |
NEXBPNGZQKTYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=CC=N3)C |
Origin of Product |
United States |
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